molecular formula C20H24ClN3O2 B2971585 N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 878078-21-8

N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B2971585
CAS No.: 878078-21-8
M. Wt: 373.88
InChI Key: BECAYBRNDRNQJI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methylphenyl group linked via an acetamide bridge to a piperazine ring substituted with a 4-methoxyphenyl moiety. This structure combines halogenated and methoxy-substituted aromatic systems, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-3-4-16(21)13-19(15)22-20(25)14-23-9-11-24(12-10-23)17-5-7-18(26-2)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECAYBRNDRNQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide, also known as L981-2334, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C27H30ClN3O4S
  • Molecular Weight : 528.06 g/mol
  • CAS Number : 494832-65-4
  • Boiling Point : 712.9 ± 70.0 °C (predicted)
  • Density : 1.305 ± 0.06 g/cm³ (predicted)
  • pKa : 2.03 ± 0.10 (predicted)

These properties suggest that the compound has a complex structure conducive to various interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases, which play crucial roles in cell signaling and regulation. This inhibition can lead to altered cellular responses and may affect cancer cell proliferation and survival .
  • Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, making it a candidate for further investigation in the treatment of viral infections .
  • Neuropharmacological Effects : The piperazine moiety in the structure suggests potential activity related to neurotransmitter modulation, which could be beneficial in treating neurological disorders .

Antitumor Activity

Research has shown that this compound possesses significant antitumor properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Cell LineIC50 (µg/mL)Reference
A431< 10
Jurkat< 15
MCF7< 20

The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl rings enhance cytotoxic activity, particularly through electron-donating groups like methoxy substituents .

Anticonvulsant Properties

In addition to its antitumor effects, the compound has been evaluated for anticonvulsant activity. Experimental models have shown promising results in reducing seizure activity, which may be linked to its ability to modulate neurotransmitter systems .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the effects of L981-2334 on human cancer cell lines, revealing that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
  • Neuropharmacological Evaluation : Another investigation assessed the neuroprotective effects of the compound in animal models of epilepsy. Results indicated a significant reduction in seizure frequency and duration, supporting its potential use in treating epilepsy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent variations and physicochemical properties:

Compound Name Molecular Weight Key Substituents Melting Point (°C) Biological Activity Evidence Source
Target : N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide ~413.9* 5-Cl-2-MePh (amide), 4-OMePh (piperazine) Not reported Potential TRPC6 modulation
N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (51164) 329.8 2-ClPh (amide), Ph (piperazine) Not reported TRPC6 activation, neuroprotection
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 4-p-Tolyl-thiazole (amide), 4-OMePh (piperazine) 289–290 MMP inhibition, anti-inflammatory
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) 410.51 4-FPh (piperazine), 4-OMePh-thiazole (amide) 269–270 Not specified
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (3f) 438.54 5,6-methylenedioxy-benzothiazole (amide), 4-OMePh (piperazine) 228 Antifungal, antimicrobial
PPZ2: 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide 381.5 2-EtOPh (amide), 2,3-diMePh (piperazine) Not reported TRPC3/6/7 activation, neuroprotection

*Calculated molecular weight based on formula.

Key Observations :

  • Biological Activity : Piperazine-acetamides with aryl-thiazole or benzothiazole moieties (e.g., 13, 3f) exhibit anti-inflammatory or antimicrobial activities, whereas those with halogenated phenyl groups (target, 51164) show neuroprotective effects via TRPC6 modulation .

Pharmacological Profiles

Antimicrobial and Antifungal Activity
  • Compound 3f (): Demonstrated antifungal activity, likely due to the 5,6-methylenedioxybenzothiazole core enhancing membrane penetration .
TRPC Channel Modulation
  • 51164 (): Activates TRPC6 at nanomolar concentrations, protecting against amyloid toxicity in neuronal models .
  • PPZ1/PPZ2 (): Activate TRPC3/6/7, but cross-specificity limits therapeutic utility. The target’s 4-methoxyphenyl group may enhance selectivity over PPZ2’s 2,3-dimethylphenyl substituent .
Anti-inflammatory and MMP Inhibition
  • Compound 13 (): Inhibits matrix metalloproteinases (MMPs), critical in inflammation. The thiazole ring may contribute to binding affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving:

  • Step 1 : Condensation of 5-chloro-2-methylaniline with a piperazine derivative (e.g., 4-(4-methoxyphenyl)piperazine) using acetic anhydride as an acylating agent under reflux conditions (60–80°C, 1–2 hours) .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the acetamide product.
  • Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) and monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da).
  • HPLC : Purity >95% achieved using a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric assays (e.g., LOX inhibition at 234 nm, IC₅₀ calculation via dose-response curves) .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/Gram− bacteria, e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and inform binding interactions?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation of ethanolic solutions (20°C, 48–72 hours).
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to determine bond angles (e.g., C–N–C ~120°) and torsional deviations (e.g., nitro group twist: 16.7° from aromatic plane) .
  • Interaction Analysis : Identify hydrogen bonds (e.g., C–H⋯O interactions at 2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) to predict target binding .

Q. How can researchers reconcile contradictory biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines, ATP-based viability assays).
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound degradation (t₁/₂ >30 min suggests reliable activity) .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., chloro vs. methoxy substituents) to identify SAR trends .

Q. What computational strategies enhance structure-activity relationship (SAR) predictions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin 5-HT₁A, grid box size 60×60×60 Å).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability (RMSD <2.0 Å indicates stable binding) .
  • QSAR Modeling : Develop regression models (e.g., PLS regression) using descriptors like logP, polar surface area, and H-bond donors .

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